3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid
Overview
Description
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a sulfonic acid group at the 6-position, which can influence its chemical reactivity and solubility properties.
Mechanism of Action
- Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for developing new therapeutic derivatives .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . For instance, it may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating their activity. Additionally, this compound can form complexes with proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as protein kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, influencing their catalytic activity and, consequently, the biochemical pathways they regulate . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, such as those involved in the tricarboxylic acid cycle and oxidative phosphorylation . This compound can influence metabolic flux and alter the levels of metabolites, thereby affecting overall cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, it may be actively transported into mitochondria, where it can exert its effects on mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted indoles .
Scientific Research Applications
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,3-dimethylindole: Lacks the sulfonic acid group, which affects its solubility and reactivity.
2,3-dihydro-1H-indole-6-sulfonic acid: Similar structure but without the 3,3-dimethyl substitution, leading to different chemical properties.
Uniqueness
These functional groups can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole-6-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-10(2)6-11-9-5-7(15(12,13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEPPZBGGHMGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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